molecular formula C11H11N3O6 B3123123 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid CAS No. 304666-03-3

4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid

Cat. No.: B3123123
CAS No.: 304666-03-3
M. Wt: 281.22 g/mol
InChI Key: JDZIORQQWHFDKH-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids. This reaction is carried out in isopropyl alcohol at 85°C under vigorous stirring for 1 hour . The resulting product undergoes intramolecular cyclization in the presence of propionic anhydride to afford the corresponding substituted 3-[2-(4-nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Condensation Reactions: Formation of hydrazones and related derivatives.

    Cyclization Reactions: Intramolecular cyclization to form furan-2(3H)-ones.

    Reduction Reactions: Reduction of the nitro group to an amino group.

Common Reagents and Conditions

    Condensation: Isopropyl alcohol, 85°C, vigorous stirring.

    Cyclization: Propionic anhydride.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Hydrazones: Formed through condensation reactions.

    Furan-2(3H)-ones: Resulting from intramolecular cyclization.

    Amino Derivatives: Produced by reduction of the nitro group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrobenzoyl

Properties

IUPAC Name

4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-9(5-6-10(16)17)12-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZIORQQWHFDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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